Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester is a chemical compound with the CAS number 143957-08-8. It is classified as a carbonate ester, specifically an ethyl carbonate derivative of a piperidine compound. This compound has garnered interest in various scientific fields due to its potential applications.
Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester falls under the category of organic compounds and is specifically classified as a carbonate. Its structure contains both aromatic and aliphatic components, making it of interest in medicinal chemistry and materials science.
The synthesis of carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester can be achieved through a reaction involving ethyl chloroformate and 4-piperidinol. The process typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the nitrogen atom of the piperidine on the carbonyl carbon of ethyl chloroformate, leading to the formation of the carbonate linkage .
The molecular structure of carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester can be represented using various chemical notation systems:
CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C
InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3
The compound's molecular weight is approximately 335.44 g/mol, with a complex structure that includes multiple functional groups contributing to its chemical properties .
Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester can undergo various chemical reactions typical of carbonate esters:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts or solvents .
The mechanism of action for carbonic acid derivatives often involves interactions at the molecular level with biological targets. In pharmacological contexts, it may act as a modulator or inhibitor depending on its specific interactions with enzymes or receptors.
The physical properties include:
Key chemical properties include:
Relevant data indicate that similar compounds exhibit typical reactivity patterns associated with carbonate esters .
Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester has potential applications in:
This compound exemplifies the versatility of carbonate esters in synthetic organic chemistry and their relevance in various scientific fields .
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2